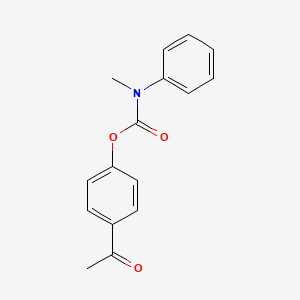
4-acetylphenyl methyl(phenyl)carbamate
Übersicht
Beschreibung
4-acetylphenyl methyl(phenyl)carbamate is a versatile organic compound involved in numerous chemical reactions and applications in organic chemistry. It serves as an intermediate for the synthesis of various pyridazine and pyrimidopyridazine derivatives with potential chemical significance.
Synthesis Analysis
The synthesis of 4-acetylphenyl methyl(phenyl)carbamate involves the oxidation of methyl (4-acetylphenyl)carbamate with selenium dioxide in dioxane–water, leading to the formation of methyl [4-(oxoacetyl)phenyl]carbamate. This intermediate can then undergo condensation with ethyl acetoacetate or diethyl malonate and hydrazine hydrate, among other reactions, to yield various heterocyclic compounds (Velikorodov & Shustova, 2017).
Molecular Structure Analysis
The molecular structure of 4-acetylphenyl methyl(phenyl)carbamate derivatives can be determined using spectroscopic methods, including IR spectroscopy, and is characterized by specific functional groups that are integral to its reactivity and interactions. Studies involving crystal structure determination further contribute to understanding its molecular geometry and interactions (Yaman et al., 2019).
Chemical Reactions and Properties
4-acetylphenyl methyl(phenyl)carbamate participates in various chemical reactions, including condensations and cycloadditions, leading to a diverse array of compounds. Its reactivity is influenced by the presence of the acetyl and carbamate groups, facilitating the synthesis of complex molecules (Velikorodov et al., 2010).
Wirkmechanismus
The specific mechanism of action for “4-acetylphenyl methyl(phenyl)carbamate” is not provided in the search results. However, carbamates in general are known to bind to acetylcholinesterase reversibly .
Safety and Hazards
While specific safety and hazard information for “4-acetylphenyl methyl(phenyl)carbamate” is not available, it is generally advised to avoid breathing mist, gas or vapors, avoid contact with skin and eye, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Zukünftige Richtungen
The development of new synthetic approaches to functionally substituted acetophenones and the study of their transformations represent an important problem . This could potentially include “4-acetylphenyl methyl(phenyl)carbamate” and similar compounds.
Eigenschaften
IUPAC Name |
(4-acetylphenyl) N-methyl-N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12(18)13-8-10-15(11-9-13)20-16(19)17(2)14-6-4-3-5-7-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJBTSOZFZEFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)N(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylphenyl methyl(phenyl)carbamate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-1-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperidine](/img/structure/B4022019.png)
![1-[(4-methoxyphenyl)sulfonyl]-3-(trifluoromethyl)piperidine](/img/structure/B4022021.png)
![ethyl 2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4022024.png)
![N'-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4022029.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4022056.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4022060.png)
![N-isopropyl-2-({[(2-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B4022068.png)
![4-(4-chlorophenyl)-2-{[3-(2-furyl)acryloyl]amino}-3-thiophenecarboxylic acid](/img/structure/B4022075.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4022096.png)
![methyl 5-(4-ethylphenyl)-1-(3-methyl-1-adamantyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4022105.png)
![(4-methylphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine](/img/structure/B4022111.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)isoleucine](/img/structure/B4022116.png)
![7,7-dimethyl-N-1-naphthyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4022117.png)